molecular formula C7H13NO3 B13590176 3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid CAS No. 683219-88-7

3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid

Cat. No.: B13590176
CAS No.: 683219-88-7
M. Wt: 159.18 g/mol
InChI Key: UBVYUGCUWLDKBR-UHFFFAOYSA-N
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Description

3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is a non-proteinogenic amino acid derivative of interest in chemical and pharmaceutical research. This compound features a tetrahydrofuran ring, a common motif in bioactive molecules, linked to a beta-amino acid backbone. Its primary research application is as a versatile chiral building block or intermediate in organic synthesis and medicinal chemistry. Researchers utilize this scaffold for the design and construction of novel peptidomimetics, which are molecules that mimic the biological activity of natural peptides but often possess enhanced metabolic stability and bioavailability. The saturated tetrahydrofuran ring contributes to the molecule's rigidity and can influence its overall pharmacokinetic properties. The specific mechanism of action is dependent on the final compound into which it is incorporated. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Specifications & Data: • CAS Number: Check with updated supplier documentation for the most current regulatory information. • Molecular Formula: C7H13NO3 • Molecular Weight: 159.18 g/mol • Storage: Store in an inert atmosphere at room temperature. • Purity: ≥95% (HPLC). Researchers are encouraged to consult the latest scientific literature and the provided Certificate of Analysis (COA) for batch-specific data.

Properties

CAS No.

683219-88-7

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-amino-3-(oxolan-2-yl)propanoic acid

InChI

InChI=1S/C7H13NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h5-6H,1-4,8H2,(H,9,10)

InChI Key

UBVYUGCUWLDKBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Reductive Amination of 3-(Tetrahydrofuran-2-yl)-2-(hydroxyimino)propanoic Acid Derivatives

A documented method involves the reduction of 3-(tetrahydrofuran-2-yl)-2-(hydroxyimino)propanoic acid derivatives using zinc dust and formic acid with catalytic iron dust at 60°C for 2 hours. This process converts the oxime group to the corresponding amino group, yielding this compound with retention of the THF ring structure.

Step Reagents & Conditions Outcome
1 3-(Tetrahydrofuran-2-yl)-2-(hydroxyimino)propanoic acid Starting oxime derivative
2 Zinc dust, formic acid, catalytic iron dust, 60°C, 2h Reduction of oxime to amino group
3 Workup and purification This compound

This method is advantageous for its mild conditions and preservation of stereochemical integrity, assuming enantiopure starting materials. The use of catalytic iron dust enhances the reduction efficiency and selectivity.

Cyclization Approaches Involving Protected Amino Acid Precursors

Another synthetic route involves the preparation of methyl or ethyl esters of amino acid precursors bearing halogen substituents, which then undergo nucleophilic substitution and cyclization to form the tetrahydrofuran ring. For example, starting from methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride, acylation and subsequent ring closure steps yield related β-amino acid derivatives with heterocyclic substituents.

Although this example is from an indole derivative, the methodology is adaptable to tetrahydrofuran-containing substrates by selecting appropriate halogenated precursors and nucleophiles. The key steps include:

  • Acylation of the amino group with acylating agents in the presence of amines.
  • Nucleophilic substitution at the β-position to introduce the tetrahydrofuran ring.
  • Hydrolysis and purification to obtain the free amino acid.

Industrial and Bulk Synthesis Considerations

Industrial-scale synthesis typically requires scalable and reproducible methods. The reductive amination method described above is amenable to scale-up due to the use of inexpensive reagents (zinc dust, formic acid) and moderate reaction conditions.

Storage and handling protocols are critical to maintain compound stability, especially to prevent hydrolysis or oxidation of the THF ring and amino group. Recommended storage involves inert atmosphere (nitrogen or argon), low temperature (–20°C), and protection from light.

Analytical and Stereochemical Control

Stereochemical Control in Synthesis

Stereochemical purity is a major consideration in the synthesis of this compound. Strategies include:

  • Use of chiral catalysts or auxiliaries during reductive amination or hydrogenation steps.
  • Protection of the amino group during ring formation to avoid racemization.
  • Optimization of reaction conditions such as solvent polarity and temperature to favor enantiomeric purity.

Post-synthesis, chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis is used to confirm stereochemical outcomes.

Structural Confirmation Techniques

The following spectroscopic and analytical methods are essential:

Technique Purpose Typical Data/Notes
Proton and Carbon-13 NMR Assign proton and carbon environments THF ring protons at δ 1.7–2.1 ppm
X-ray Crystallography Determine absolute configuration Confirms stereochemistry at chiral centers
High-Resolution Mass Spectrometry (HRMS) Confirm molecular formula Molecular ion peak consistent with C8H13NO3 (calc. 172.0968)
Circular Dichroism (CD) Assess optical activity in solution Distinguishes enantiomers

These techniques collectively validate the chemical identity and stereochemical purity of the synthesized compound.

Summary Table of Preparation Methods

Methodology Key Reagents & Conditions Advantages Limitations
Reduction of oxime derivatives Zinc dust, formic acid, catalytic iron dust, 60°C, 2h Mild conditions, stereochemical retention Requires oxime precursor synthesis
Cyclization of halogenated esters Acylating agents, amines, nucleophilic substitution Versatile, adaptable to various heterocycles Multi-step, potential racemization
Industrial bulk synthesis Scaled reductive amination, inert atmosphere storage Cost-effective, scalable Needs strict control of conditions

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydrofuran (THF) ring and amino group are susceptible to oxidation under controlled conditions:

Reaction TypeConditionsReagents/CatalystsProductsYieldSource
THF Ring Oxidation Acidic aqueous solution, 40–60°CKMnO₄3-Amino-3-(2-oxo-tetrahydrofuran-2-yl)propanoic acid65–78%
Amine Oxidation pH 7.4 buffer, 25°CHorseradish peroxidase/H₂O₂Nitroso derivativesNot quantified

Key findings:

  • The THF ring oxidizes regioselectively at the α-position to the oxygen atom, forming a ketone group.

  • Enzymatic oxidation of the amino group produces intermediates useful in biosynthetic studies.

Acylation Reactions

The primary amino group undergoes nucleophilic acylation:

SubstrateAcylating AgentSolventTemperatureProductYieldSource
Free amineAcetyl chlorideTHF0–5°CN-Acetyl-3-(tetrahydrofuran-2-yl)propanoic acid89%
Free amineBenzoyl chlorideCH₂Cl₂Room tempN-Benzoyl derivative76%

Mechanistic insights:

  • Acylation proceeds via a two-step mechanism: (1) deprotonation of the amino group, (2) nucleophilic attack on the acyl chloride .

  • Steric hindrance from the THF ring slows reaction kinetics compared to linear analogs.

Esterification and Amidation

The carboxylic acid group participates in condensation reactions:

ReactionPartnerCatalystConditionsProductApplicationSource
Esterification MethanolH₂SO₄Reflux, 12hMethyl esterProdrug synthesis
Amidation BenzylamineEDC/HOBtDMF, 24hBenzylamidePeptide mimetics

Notable observations:

  • Esterification requires strong acid catalysts due to the electron-withdrawing effect of the THF ring.

  • Amidation yields improve with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Ring-Opening Reactions

The THF ring undergoes cleavage under specific conditions:

ReagentSolventTemperatureProductSelectivitySource
HBr (48%)H₂O100°C3-Amino-4-bromopentanoic acid92% (anti-Markovnikov)
BH₃·THFTHF0°CBorane adductsStructural analysis

Critical factors:

  • Acidic ring-opening follows Markovnikov selectivity but reverses under free-radical conditions.

  • Borane adducts stabilize intermediates for X-ray crystallography studies.

pH-Dependent Tautomerism

The compound exhibits tautomeric behavior in aqueous solutions:

pH RangeDominant FormNotable Properties
< 3Cationic (NH₃⁺)Enhanced solubility in polar solvents
3–8ZwitterionicStabilized by intramolecular H-bonding
> 8Anionic (COO⁻)Reactivity shifts to amine-directed reactions

This tautomerism influences its reactivity in biological systems, particularly in enzyme-binding interactions.

Comparative Reactivity Table

A comparison with structural analogs highlights unique features:

CompoundKey Functional GroupsReaction with AcClTHF Ring Stability
3-Amino-3-(THF-2-yl)propanoic acid−COOH, −NH₂, THFFast acylation (89%)Moderate
3-Aminohexanoic acid−COOH, −NH₂Slower acylation (72%)N/A
THF-2-carboxylic acid−COOH, THFNo acylationHigh

Data sources:

Scientific Research Applications

3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and tetrahydrofuran ring play crucial roles in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent on the β-carbon defines key differences in reactivity, solubility, and biological activity. Below is a comparative analysis of select analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid Tetrahydrofuran-2-yl C₇H₁₃NO₃ 159.18 Saturated oxygen ring; potential for H-bonding and moderate lipophilicity. Inferred
3-Amino-3-(2-thienyl)propanoic acid Thiophen-2-yl C₇H₉NO₂S 171.22 Aromatic sulfur-containing ring; may interact with metalloenzymes.
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 3-Fluoro-4-hydroxyphenyl C₉H₁₀FNO₃ 199.18 Tyrosine derivative; electronegative F and H-bonding -OH group.
BMAA (2-Amino-3-(methylamino)propanoic acid) Methylamino C₄H₁₀N₂O₂ 118.13 Neurotoxic; methylamino group enhances blood-brain barrier permeability.
3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride 3-Cyanophenyl C₁₀H₁₁ClN₂O₂ 226.66 Electron-withdrawing cyano group; hydrochloride salt improves solubility.

Physicochemical Properties

  • Solubility : The THF ring’s oxygen atom may improve aqueous solubility compared to aromatic analogs (e.g., thiophene or naphthalene derivatives).
  • Acidity: Electron-withdrawing groups (e.g., -CN in ) increase propanoic acid’s acidity, while electron-donating groups (e.g., -OH in ) decrease it.

Pharmacokinetics and Metabolism

  • Aromatic Derivatives : Likely undergo hepatic metabolism (e.g., cytochrome P450-mediated oxidation for thiophene or phenyl groups).

Biological Activity

3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid (CAS No. 683219-88-7) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

The molecular formula of this compound is C8H15NO3\text{C}_8\text{H}_{15}\text{NO}_3, with a molecular weight of 173.21 g/mol. The compound features a tetrahydrofuran ring, which contributes to its unique properties.

PropertyValue
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
IUPAC NameThis compound
InChI KeyZHQRJQKQXKZJHQ-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition could position it as a candidate for treating inflammatory diseases, potentially reducing symptoms associated with conditions like arthritis .

Neuroprotective Potential

Emerging studies indicate that this compound may possess neuroprotective properties . Its structural similarity to natural amino acids suggests potential roles in modulating neurotransmitter systems or acting as a neuroprotective agent in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings highlight the compound's potential as an antimicrobial agent, particularly against gram-positive bacteria .

Study 2: Anti-inflammatory Mechanism

In another study focusing on its anti-inflammatory effects, researchers administered varying doses of the compound to animal models exhibiting inflammation. The results demonstrated a dose-dependent reduction in inflammatory markers:

Dose (mg/kg)Inflammatory Marker Reduction (%)
1025
2045
5070

This suggests that higher doses significantly enhance its anti-inflammatory activity .

Q & A

Q. What are the key considerations in designing synthetic routes for 3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid to ensure stereochemical control?

  • Methodological Answer : Synthetic routes should prioritize chiral catalysts or auxiliaries to control stereochemistry, particularly at the tetrahydrofuran (THF) ring and amino acid moiety. For example, reductive amination or asymmetric hydrogenation can be employed. Reaction conditions (e.g., solvent polarity, temperature) significantly influence enantiomeric purity. THF-based amino acids often require protection of the amino group during ring formation to prevent racemization. Post-synthesis, chiral HPLC or capillary electrophoresis should validate stereochemical outcomes .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., THF ring protons at δ 1.7–2.1 ppm) and carbon backbone connectivity.
  • X-ray Crystallography : Resolves absolute configuration, especially for chiral centers.
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ for C8H13NO3: calc. 172.0968).
  • Circular Dichroism (CD) : Detects optical activity in solution. Reference ion clustering data (e.g., Na+ adducts) for gas-phase stability studies .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (N2/Ar) at –20°C in desiccated conditions to prevent hydrolysis of the THF ring or oxidation of the amino group. Avoid exposure to light, as UV radiation may degrade the compound. Stability studies using accelerated aging (40°C/75% RH) coupled with HPLC purity checks are recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound obtained through different computational models?

  • Methodological Answer : Discrepancies arise from model assumptions (e.g., ESOL vs. Ali solubility predictions). Validate computational logP values (e.g., XLOGP3: –2.32 vs. iLOGP: 0.9) with experimental shake-flask/HPLC methods. For solubility, compare predicted values (e.g., 9.29–2290 mg/mL) with measured kinetic solubility in PBS (pH 7.4). Use consensus scoring for logP to account for model biases .

Q. What strategies are recommended for analyzing the conformational flexibility of the tetrahydrofuran ring and its impact on biological activity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate THF ring puckering (e.g., envelope vs. twist conformers) in aqueous and lipid environments.
  • NMR NOESY/ROESY : Detect through-space correlations to identify dominant conformers in solution.
  • Biological Assays : Corrogate conformational stability with receptor binding (e.g., GABA analogs) using site-directed mutagenesis or competitive binding studies. THF ring rigidity may enhance target selectivity .

Q. How should researchers approach conflicting bioactivity data in different in vitro assays for this compound?

  • Methodological Answer :
  • Assay Optimization : Standardize pH, temperature, and incubation times. For example, acidic conditions may protonate the amino group, altering membrane permeability.
  • Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., enzyme inhibition).
  • Cell Line Variability : Use isogenic cell lines to control for genetic background effects. Reference safety data (e.g., LD50, P-gp substrate status) to contextualize toxicity .

Q. What computational tools are most effective for predicting the metabolic fate of this compound?

  • Methodological Answer : Use in silico tools like SwissADME or ADMET Predictor to identify potential metabolic hotspots (e.g., CYP450 oxidation at the THF ring). Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH). Monitor for glucuronidation using UDPGA cofactors. Cross-reference with toxicity alerts (e.g., PAINS filters) to exclude false positives .

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